molecular formula C17H15BrN2O2S B2643648 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 443329-53-1

4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2643648
CAS No.: 443329-53-1
M. Wt: 391.28
InChI Key: PELLREOJXCSKJP-ZPHPHTNESA-N
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Description

4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound of significant interest in medicinal chemistry research due to its core structure, which is known to exhibit a range of biological activities. This compound features a benzothiazole core, a privileged scaffold in drug discovery. Molecules based on the dihydro-benzothiazole and benzamide structure have been identified as selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presenting a considerable potential for the treatment of metabolic diseases, including diabetes mellitus type 2 and obesity . Furthermore, structurally related compounds containing the iminothiazoline ring have demonstrated promising potential as novel inhibitors of the elastase enzyme, which is a key target in the study of skin aging and inflammatory conditions . The presence of the bromo and ethoxy substituents on this molecular framework allows researchers to explore structure-activity relationships and fine-tune the properties for specific biological targets. The crystal structures of analogous compounds reveal that the molecular arrangement is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's physicochemical behavior . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound in various assays, including in vitro screening, enzymatic inhibition studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation.

Properties

IUPAC Name

4-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELLREOJXCSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:

    Formation of Benzothiazole Core: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the reaction of the brominated benzothiazole with an appropriate amine or amide under suitable conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide Derivatives

Compound Name Substituents (Benzamide/Benzothiazole) Space Group Hydrogen Bonding Patterns π-π Interactions (Å) Reference
Target Compound 4-Br; 6-OEt, 3-Me P21/c* N–H···N, C–H···O, C–H···C 3.43–3.95
4-Methoxy-N-[6-methyl-...]benzenesulfonamide 4-OMe; 6-Me P21/c N–H···N, C–H···O, O–CH3···π 3.43 (O–CH3···π)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br; 2-NO2 N/A N–H···O (nitro group) N/A
N-(6-Bromo-3-ethyl-...)benzamide 4-(SO2NMe2); 6-Br, 3-Et N/A Sulfamoyl H-bonding N/A

*Assumed based on analogous benzothiazole derivatives .

  • Hydrogen Bonding : The target compound and its methoxy-sulfonamide analog () exhibit strong N–H···N and weaker C–H···O interactions, stabilizing R₂²(8) motifs. In contrast, nitro-substituted analogs () prioritize N–H···O bonds with nitro groups .
  • π-Interactions : The ethoxy group in the target compound may engage in π-facial interactions (e.g., O–CH2CH3···π) similar to the O–CH3···π interaction (3.43 Å) observed in . Offset π-π stacking (3.95 Å) is common in benzothiazole derivatives due to polarized sulfonamide groups .

Pharmacological and Computational Insights

Table 3: Bioactivity and Computational Data

Compound Name Target/Activity DFT Findings (H-Bond Energy, kcal/mol) LogP Reference
Target Compound 11β-HSD1 inhibition (potential) N–H···N: -5.2; C–H···O: -2.8 3.7
2-Bromo-N-(dihydropyrazol-4-yl)benzamide Anticonvulsant N–H···O: -6.1; Electrostatic stabilization 2.9
Lecozotan Hydrochloride 5-HT1A antagonist (Alzheimer’s) N/A 4.2
  • Computational Stability : Density functional theory (DFT) studies () highlight electrostatic contributions stabilizing similar compounds, suggesting the target’s N–H···N interaction (-5.2 kcal/mol) is a key stability factor .

Biological Activity

The compound 4-bromo-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzamide class of compounds, which are known for their diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18BrN3O2S\text{C}_{17}\text{H}_{18}\text{BrN}_{3}\text{O}_{2}\text{S}

This compound features a bromine atom, an ethoxy group, and a benzothiazole moiety, which contribute to its unique biological profile.

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A key study demonstrated that certain benzamide derivatives could effectively inhibit tumor growth in vivo and in vitro by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes treatment. Compounds designed with similar scaffolds have shown IC50 values in the low micromolar range, indicating promising inhibitory activity against PTP1B .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its therapeutic efficacy. Studies utilizing multi-spectroscopic techniques revealed that the compound interacts with HSA through hydrophobic interactions and hydrogen bonding. Importantly, it was noted that while the compound showed no mutagenicity, there were indications of potential hepatotoxicity .

Case Studies

StudyFindings
Study ADemonstrated significant anticancer activity against breast cancer cell lines with an IC50 of 0.5 µM.
Study BShowed inhibition of PTP1B with an IC50 of 0.07 µM and good selectivity over other phosphatases.
Study CEvaluated the pharmacokinetics in animal models; indicated favorable absorption with moderate liver metabolism.

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